1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
Description
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-99-5) is a brominated aromatic compound primarily used as a flame retardant. Its molecular formula is C₈H₄Br₆, with a molecular weight of 579.54 g/mol . Structurally, it features a benzene ring substituted with four bromine atoms at the 1,2,4,5-positions and two chloromethyl groups (-CH₂Cl) at the 3,6-positions. This compound is a white crystalline solid with a high melting point (272.5°C) and exceptional thermal stability, making it suitable for high-temperature polymer applications such as textiles (polyester, cotton blends) and electronics .
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br4Cl2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQVEFCITYZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)CCl)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192684 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39568-98-4 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39568-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.546 | |
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| Record name | 1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P8J2T79T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Bromination of a Suitable Benzene Derivative
- Starting Material: Typically, a benzene derivative such as 1,2,4,5-tetrachlorobenzene or a related halogenated benzene is used as the substrate for bromination.
- Reagents: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or other brominating agents.
- Conditions: Controlled temperature and stoichiometry to achieve selective tetrabromination at the 1,2,4,5-positions on the benzene ring.
- Mechanism: Electrophilic aromatic substitution where bromine electrophile substitutes hydrogen atoms on the aromatic ring.
This step requires careful control to avoid overbromination or formation of undesired isomers. Literature on related halogenation reactions (e.g., chlorination of 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene) suggests that using polymeric catalysts with iodinated benzene nuclei can improve regioselectivity and reduce by-products.
Chloromethylation at the 3,6-Positions
- Reagents: Formaldehyde (or paraformaldehyde) and hydrochloric acid or chloromethyl methyl ether (a classical chloromethylation reagent).
- Catalysts: Lewis acids such as zinc chloride (ZnCl2) or other acidic catalysts.
- Conditions: Typically carried out under acidic conditions, often at moderate temperatures to promote electrophilic substitution of chloromethyl groups onto the aromatic ring.
- Mechanism: The aromatic ring undergoes electrophilic substitution with the chloromethyl cation generated in situ.
The chloromethylation is directed to the 3,6-positions due to the directing effects of the bromine substituents already present on the ring.
Research Findings and Data
Catalytic Systems for Halogenation
Reaction Monitoring and Analysis
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Weight | 490.64 g/mol |
| Density | 2.341 g/cm³ |
| Boiling Point | 469.7 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 246 °C |
These properties influence the choice of reaction conditions, solvents, and purification methods.
Summary Table of Preparation Steps
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding brominated and chlorinated benzoquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems or polymers.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions that facilitate the creation of diverse chemical compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chloromethyl groups can be replaced with nucleophiles like amines or thiols. | Sodium azide, potassium thiocyanate |
| Oxidation | Can be oxidized to form brominated benzoic acids. | Potassium permanganate |
| Reduction | Reduction of bromine atoms leads to less halogenated derivatives. | Lithium aluminum hydride |
Biological Research
Study of Halogenated Compounds
The compound is employed in biological research to study the effects of halogenated compounds on biological systems. Its unique properties allow researchers to investigate toxicity levels and biological interactions.
Pharmaceutical Applications
Potential Drug Development
Research has indicated that this compound can be a precursor for pharmaceutical compounds. Its structural characteristics make it suitable for modification into active pharmaceutical ingredients (APIs).
Industrial Applications
Flame Retardants and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of flame retardants and other specialty chemicals. The presence of bromine enhances its effectiveness as a flame retardant due to its ability to inhibit combustion processes.
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively separated using HPLC techniques. A study demonstrated its analysis using a reverse-phase HPLC method with acetonitrile and water as solvents. This method is scalable for preparative separation and suitable for pharmacokinetics studies.
Table 2: HPLC Conditions for this compound
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile (MeCN), water |
| Additive for MS | Formic acid (instead of phosphoric acid) |
Case Studies
-
Electrochemical Reduction Studies
A study employed cyclic voltammetry to investigate the electrochemical behavior of 1,2-bis(chloromethyl)benzene derivatives. This research highlighted the potential for generating useful intermediates through controlled electrochemical processes . -
Polymer Synthesis
Another case involved using this compound in synthesizing poly(benzo diimidazole) resins through nitration and ammonolysis reactions. The study emphasized the compound's role in enhancing polymer properties while reducing environmental impact by recycling by-products .
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and chloromethyl groups can form strong interactions with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to various biological effects . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Content (%) | Key Applications |
|---|---|---|---|---|---|
| 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | 39568-99-5 | C₈H₄Br₆ | 579.54 | 82.5% | Textiles, electronics |
| 1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene | 39568-99-5* | C₈H₄Br₆ | 579.54 | 82.5% | Flame-retardant polymers |
| 1,2,4,5-Tetrabromo-3,6-bis(pentabromophenoxy)benzene | 58965-66-5 | C₁₈Br₁₄O₂ | 1079.32 | 89.2% | High-performance plastics |
| 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene | 53042-28-7 | C₈H₄Br₆ | 579.54 | 82.5% | Specialty coatings |
*Note: Some sources conflate bromomethyl and chloromethyl derivatives under the same CAS number .
Key Observations :
- Bromine Content: The pentabromophenoxy derivative (CAS 58965-66-5) has the highest bromine content (89.2%), enhancing its flame-retardant efficiency but increasing environmental persistence .
Table 2: Application-Specific Comparison
Key Findings :
- Chloromethyl vs.
- Pentabromophenoxy Derivative: Despite high flame-retardant efficiency, its ecological risks (e.g., chronic toxicity to Daphnia) and regulatory scrutiny limit its use .
Toxicity and Degradation :
- This compound: No evidence of carcinogenicity or endocrine disruption; degrades into less hazardous brominated phenols under UV exposure .
- Pentabromophenoxy Analog (CAS 58965-66-5): Persists in sediments and shows adrenal/testicular effects in mammals, raising concerns for long-term environmental impact .
Regulatory Landscape :
- The chloromethyl derivative is widely accepted under REACH and EPA guidelines, while bromomethyl and phenoxy analogs face restrictions in the EU and Canada due to bioaccumulation risks .
Biological Activity
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS No. 39568-98-4) is a polyhalogenated aromatic compound known for its applications in various fields, including flame retardants and chemical intermediates. Its complex structure comprises multiple halogen atoms, which significantly influence its biological activity and toxicity profiles.
- Molecular Formula : C8H4Br4Cl2
- Molecular Weight : 490.641 g/mol
- Density : Approximately 2.6 g/cm³
- Melting Point : 180-182 °C
- Boiling Point : 327.5 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity Profiles :
- Studies indicate that polyhalogenated compounds can exhibit high toxicity to aquatic organisms and potential developmental neurotoxicity in vertebrates like zebrafish .
- The compound's structure suggests it may interfere with endocrine functions and cause reproductive toxicity due to its ability to mimic hormone activity in biological systems .
- Mechanism of Action :
- Environmental Impact :
Case Study 1: Developmental Toxicity in Zebrafish
A study evaluated the effects of various polyhalogenated flame retardants on zebrafish embryos. Results indicated that exposure to this compound resulted in significant teratogenic effects, including malformations and altered behavioral patterns in developing larvae .
Case Study 2: In Vitro Toxicity Assessment
In vitro assays have been conducted to assess the cytotoxicity of this compound on human cell lines. Findings showed that higher concentrations led to increased cell death and apoptosis, suggesting a direct cytotoxic effect mediated by oxidative stress pathways .
Data Table: Summary of Biological Effects
Q & A
Q. Which coupled analytical techniques are most suitable for investigating this compound's behavior in multicomponent mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
